KR-12 (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KR-12 is the smallest peptide of LL-37 retaining antibacterial activity . It is composed of 18-29 amino acid residues of LL-37 . KR-12 displays a selective toxic effect on bacteria but not on human cells . It may be used as a template for developing novel antimicrobial agents of therapeutic use .
Synthesis Analysis
KR-12 maintains the antimicrobial activity of LL-37 and has low toxicity against human cells . The three-dimensional structure of KR-12 analog (KR-12-pa) was determined by solution NMR spectroscopy . In another study, two myristoylated derivatives of KR-12, Myr-KR-12N and Myr-KR-12C, were synthesized. These derivatives can spontaneously form nanoparticles when mixed with deionized water .Molecular Structure Analysis
The NMR structure of KR-12-pa revealed a nearly perfect amphipathic α-helical structure composed of multiple hydrophobic and positively charged residues . This structure is maintained in the new cross-linked cyclic form .Chemical Reactions Analysis
By combining peptide stabilization strategies (dimerization, backbone cyclization, and cross-linking via a disulfide bond), KR-12 can be engineered into a potent antimicrobial peptide drug lead .Physical and Chemical Properties Analysis
The computed parameters of KR-12 include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity (GRAVY) .Scientific Research Applications
KR-12 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs) through the activation of BMP/SMAD signaling. This suggests its potential use in treating bone-related diseases, such as osteomyelitis (Li et al., 2018).
KR-12 analogs, designed for antimicrobial activity and low toxicity to human cells, have potential as cosmetic preservatives. Their strong antimicrobial activity and low cytotoxicity make them suitable for use in cosmetic formulations (Yun, Min, & Lee, 2020).
Variants of the self-assembling peptide KLD-12, which show rapid fracture healing and antimicrobial properties, indicate its utility in preventing secondary infections in tissue engineering applications (Tripathi et al., 2015).
The structural location of basic amino acids in KR-12 plays a significant role in its antimicrobial activity. This insight is important for designing new antimicrobials to combat superbugs (Mishra et al., 2013).
Another KR-12 analog, KR-12-a6, also promotes osteogenic differentiation of HBMSCs via BMP/SMAD signaling, suggesting its potential in bone regeneration therapies (Fu et al., 2019).
Covalent immobilization of KR-12 on titanium surfaces shows potential for decreasing infection and promoting osteogenic differentiation in bone-implant integrations (Nie et al., 2016).
Short analogs of KR-12, such as KR-12-a5, have been found to possess both antimicrobial and anti-inflammatory activities, making them potential candidates for treating antibiotic-resistant infections (Kim, Rajasekaran, & Shin, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The current work demonstrates that by combining peptide stabilization strategies, KR-12 can be engineered into a potent antimicrobial peptide drug lead with potential utility in a therapeutic context . This addresses the critical need for effective solutions to combat Gram-negative sepsis, a pressing global medical challenge .
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIYOBYHJUPAG-ZFXZXRHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H127N25O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.